molecular formula C10H12IN5O3 B014344 5'-Iodo-5'-deoxyadenosine CAS No. 4099-81-4

5'-Iodo-5'-deoxyadenosine

Cat. No. B014344
CAS RN: 4099-81-4
M. Wt: 377.14 g/mol
InChI Key: FUWWLIOFNXNKQR-KQYNXXCUSA-N
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Description

Synthesis Analysis

The synthesis of 5'-halogenated nucleosides like 5'-Iodo-5'-deoxyadenosine often involves complex reactions due to the instability of synthetic intermediates. A general synthesis approach for 5'-fluoro-5'-deoxy-N6-substituted adenosines, which can be applied to the synthesis of compounds structurally similar to 5'-Iodo-5'-deoxyadenosine, has been reported to achieve higher yields through the stabilization of intermediates (T. Ashton & P. Scammells, 2005).

Molecular Structure Analysis

The molecular structure of halogenated nucleosides like 5'-Iodo-5'-deoxyadenosine is crucial in determining their biological activity. The crystal structure of similar compounds, such as 5-iodo-2'-deoxyuridine, reveals an unusually short intermolecular distance between iodine and oxygen, hinting at a possible mechanism for its antiviral activity and highlighting the importance of halogen bonding in these molecules (N. Camerman & J. Trotter, 1964).

Chemical Reactions and Properties

5'-Iodo-5'-deoxyadenosine participates in diverse chemical reactions, influenced by the presence of the iodine atom. The reductive alkylation of cobinamide with ether 5'-deoxy-5'-iodoadenosine showcases its reactivity, producing diastereomeric 5'-deoxyadenosylcobinamides, highlighting the versatility of iodine-containing nucleosides in synthesizing complex biomolecules (K. Brown & X. Zou, 1992).

Scientific Research Applications

  • Inhibition of Purine Synthesis in Tumor Cells

    5'-deoxyadenosine can inhibit purine synthesis in Ehrlich ascites tumor cells, affecting glucose metabolism and decreasing the availability of ribose 5-phosphate for phosphoribosyl pyrophosphate synthesis (Hunting & Henderson, 1978).

  • Antiviral Properties

    The nucleoside analogue 5-iodo-2′-deoxyuridine (IUdR), related to 5'-Iodo-5'-deoxyadenosine, exhibits stronger Watson-Crick pairs and weaker mispairing than 2′-deoxythymidine, potentially deforming the DNA axis and hindering virus replication (Palafox, 2014).

  • DNA Duplex Stabilization

    Deoxyadenosine derivatives with aromatic hydrocarbon groups, such as 5'-Iodo-5'-deoxyadenosine, can significantly stabilize DNA duplexes, providing greater free energy contributions than the Watson-Crick A/T base pair (Nakano et al., 2003).

  • Potential Treatment for Leukemia

    5'-halogenated adenosine analogs, including 5'-Iodo-5'-deoxyadenosine, may be effective in treating leukemia by targeting MTAPase-containing cells, offering a new therapeutic strategy (Savarese et al., 1985).

  • Inhibition of Murine Leukovirus Production

    5-iodo-2'-deoxyuridine can specifically inhibit murine leukovirus production, suggesting RNA tumor viruses replicate via transcription of proviral DNA (Wu et al., 1972).

  • Unique Molecular Structure

    The crystal structure of 5′-methylammonium-5′-deoxyadenosine, a compound structurally related to 5'-Iodo-5'-deoxyadenosine, exhibits a unique conformation with adenine heterocycles in syn position and ribose pucker in trans, gauche conformation (Saenger, 1970).

Safety And Hazards

When handling 5’-Iodo-5’-deoxyadenosine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWWLIOFNXNKQR-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CI)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CI)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10961370
Record name 9-(5-Deoxy-5-iodopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Iodo-5'-deoxyadenosine

CAS RN

4099-81-4
Record name 5′-Deoxy-5′-iodoadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4099-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Iodoadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004099814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(5-Deoxy-5-iodopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-deoxy-5'-iodoadenosine
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Record name 5'-IODOADENOSINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
D Kessel - Journal of Biological Chemistry, 1978 - Elsevier
… One hundred milligrams of 5'-iodo-5'-deoxyadenosine (Aldrich Chemical Co., Milwaukee) … The starting material, 5'-iodo-5'-deoxyadenosine exhibited Transport of nucleosides across …
K Fabianowska-Majewska, J Duley… - Acta Biochimica …, 1994 - ojs.ptbioch.edu.pl
… ) phosphorylase purified 615-fold from human liver cleaved phosphorolytically nucleoside analogues at the decreasing specific activity: 5'-deoxyadenosine > 5-iodo-5'-deoxyadenosine …
Number of citations: 14 ojs.ptbioch.edu.pl
HC Friedmann, Z Schneider - Comprehensive B12: Chemistry …, 2011 - books.google.com
… The 5’-iodo-5’-deoxyadenosine is a commercial product. It may be obtained from 2’, 3’-… minutes followed by injection of 10 mg 5’-iodo-5’-deoxyadenosine dissolved in 2 ml of water and …
Number of citations: 0 books.google.com
K Fabianowska-Majewska, JA Duley… - Biochemical …, 1994 - Elsevier
Some adenosine analogues have been found previously to inhibit S-adenosylhomocysteine (SAH)-hydrolase activity in erythrocyte lysates. In this study, the enzyme was purified 500-…
RT Smolenski, C Montero, JA Duley… - Biochemical …, 1991 - Elsevier
… Itu an increase in ATP was still observed in the presence of 5’-iodo-5’-deoxyadenosine, … Generation of adenine via MTAP is a possible source since 5’-iodo-5’deoxyadenosine is a good …
IR Bothwell, M Luo - Organic letters, 2014 - ACS Publications
… and 5′-iodo-5′-deoxyadenosine building blocks, … SeAM analogues is 5′-iodo-5′-deoxyadenosine 7, which … coupling with 5′-iodo-5′-deoxyadenosine 7 with a yield of …
Number of citations: 67 0-pubs-acs-org.brum.beds.ac.uk
VB Koppenhagen, B Elsenhans, F Wagner… - Journal of Biological …, 1974 - ASBMB
… Addition of methyl iodide or 5′-iodo-5′-deoxyadenosine to rhodibalamin s yields as the major products methylrhodibalamin and 5′-deoxyadenosylrhodibalamin, respectively. The …
Number of citations: 41 www.jbc.org
PK Chiang, A Guranowski, JE Segall - Archives of Biochemistry and …, 1981 - Elsevier
… Both Ara-A and adenosine may exert their irreversible inactivation by a suicide mechanism, but nucleosides such as 5′-iodo-5′-deoxyadenosine and 3′-deoxyadenosine are …
M MacCoss, EK Ryu, RS White… - The Journal of Organic …, 1980 - ACS Publications
… Acid deblocking of 8 to produce the known 5'-iodo-5'-deoxyadenosine (9)610-22 was readily achieved and served as additional structure proof. The decreased tendency toward …
Number of citations: 38 0-pubs-acs-org.brum.beds.ac.uk
K Fabianowska-Majewska, RT Smolenski… - … Metabolism in Man …, 2013 - books.google.com
S-adenosylhomocysteine hydrolase (SAHH) is essential for S-adenosylmethionine (SAM) mediated transmethylations because of its role in the removal of SAH, a direct …
Number of citations: 0 books.google.com

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